DMT-LNA-G phosphoramidite

Beschreibung

BenchChem offers high-quality DMT-LNA-G phosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DMT-LNA-G phosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C41H48N7O8P |

|---|---|

Molekulargewicht |

797.8 g/mol |

IUPAC-Name |

3-[[(1R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C41H48N7O8P/c1-26(2)48(27(3)4)57(54-22-10-21-42)56-35-34-38(47-25-44-33-36(47)45-39(43)46-37(33)49)55-40(35,23-52-34)24-53-41(28-11-8-7-9-12-28,29-13-17-31(50-5)18-14-29)30-15-19-32(51-6)20-16-30/h7-9,11-20,25-27,34-35,38H,10,22-24H2,1-6H3,(H3,43,45,46,49)/t34-,35+,38?,40-,57?/m1/s1 |

InChI-Schlüssel |

FWLGFXLWSNDRLS-XBKVAYRYSA-N |

Isomerische SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2C(O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N |

Kanonische SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DMT-LNA-G Phosphoramidite for Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-LNA-G phosphoramidite (B1245037) is a specialized chemical building block essential for the synthesis of LNA (Locked Nucleic Acid) modified oligonucleotides. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on the technical details relevant to researchers and professionals in drug development. LNA technology represents a significant advancement in nucleic acid chemistry, offering enhanced stability and binding affinity of oligonucleotides, which is critical for therapeutic and diagnostic applications.

Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1] This structural constraint pre-organizes the LNA monomer into an A-form helix, characteristic of RNA, leading to a significant increase in the thermal stability and binding affinity of LNA-containing oligonucleotides towards their complementary DNA and RNA targets.[1][2][3]

Chemical Properties of DMT-LNA-G Phosphoramidite

DMT-LNA-G phosphoramidite is a guanosine (B1672433) monomer where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the LNA modification is present on the sugar moiety, and a phosphoramidite group is attached to the 3'-hydroxyl. The exocyclic amine of the guanine (B1146940) base is also protected to prevent side reactions during oligonucleotide synthesis. Common protecting groups for guanine include dimethylformamidine (dmf) or isobutyryl (ib).

| Property | Value | Reference |

| Molecular Formula | C41H48N7O8P (with ib protection) / C44H53N8O8P (with dmf protection) | [4][5] |

| Molecular Weight | 797.84 g/mol (with ib protection) / 852.92 g/mol (with dmf protection) | [4][5] |

| CAS Number | 207131-17-7 / 709541-79-2 | [4][5] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in anhydrous acetonitrile | [6] |

Enhanced Hybridization and Stability of LNA-Modified Oligonucleotides

The incorporation of LNA monomers, such as DMT-LNA-G phosphoramidite, into an oligonucleotide sequence confers several advantageous properties.

Increased Thermal Stability (Tm)

A hallmark of LNA-modified oligonucleotides is their significantly increased melting temperature (Tm), which is a measure of the thermal stability of the duplex. Each LNA monomer incorporated into an oligonucleotide can increase the Tm by +2 to +10°C per modification when hybridized to a complementary RNA strand.[2] This enhanced stability allows for the use of shorter oligonucleotides in various applications without compromising binding strength.

| Oligonucleotide Sequence (LNA bases in bold) | Target | Tm (°C) | ΔTm per LNA (°C) | Reference |

| 5'-GTG AG T CAC-3' | 3'-CAC TC A GTG-5' (DNA) | 52 | +4 | [7] |

| 5'-GTG AG T CAC-3' | 3'-CAC TC A GTG-5' (DNA) | 58 | +5 | [7] |

| 5'-G TG AG T CA C-3' | 3'-C AC TC A GT G-5' (DNA) | 68 | +6 | [7] |

| 5'-GTG AGT CAC-3' (unmodified DNA) | 3'-CAC TCA GTG-5' (DNA) | 40 | N/A | [7] |

Superior Binding Affinity

The locked conformation of the LNA sugar moiety reduces the conformational entropy penalty upon duplex formation, leading to a significant increase in binding affinity (lower dissociation constant, Kd). This high affinity is crucial for applications requiring strong and specific binding, such as antisense therapy and diagnostics.

| Oligonucleotide | Target | Dissociation Constant (Kd) | Reference |

| DNA | Complementary DNA | 1.5 x 10^-9 M | [8] |

| LNA-DNA chimera | Complementary DNA | 4.0 x 10^-10 M | [8] |

| Fully LNA-modified | Complementary DNA | < 1.0 x 10^-12 M | [8] |

Enhanced Nuclease Resistance

LNA-modified oligonucleotides exhibit increased resistance to degradation by nucleases compared to unmodified DNA and RNA.[2] This enhanced stability is a critical attribute for in vivo applications, as it prolongs the half-life of the oligonucleotide therapeutic.

Solid-Phase Synthesis of LNA-Modified Oligonucleotides

The synthesis of LNA-containing oligonucleotides is performed on an automated solid-phase synthesizer using phosphoramidite chemistry. The process is similar to standard DNA synthesis but requires modifications to certain steps to accommodate the steric bulk of the LNA monomers.

Experimental Protocol

The following is a generalized protocol for the solid-phase synthesis of an LNA-modified oligonucleotide. Specific parameters may need to be optimized based on the synthesizer and the specific sequence being synthesized.

1. Solid Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

2. Synthesis Cycle: The oligonucleotide is synthesized in the 3' to 5' direction through a series of repeated cycles.

-

Step 1: Deblocking (Detritylation)

-

Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Procedure: The 5'-DMT protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Time: 60-120 seconds.

-

-

Step 2: Coupling

-

Reagents:

-

DMT-LNA-G phosphoramidite (or other desired phosphoramidite) solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

-

Procedure: The phosphoramidite is activated by the activator and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Time: Due to the steric hindrance of LNA phosphoramidites, a longer coupling time is required compared to standard DNA phosphoramidites. A coupling time of 3-10 minutes is recommended.[5][9]

-

-

Step 3: Capping

-

Reagents:

-

Capping Reagent A (e.g., Acetic anhydride (B1165640) in THF/Pyridine).

-

Capping Reagent B (e.g., N-Methylimidazole in THF).

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles.

-

Time: 30-60 seconds.

-

-

Step 4: Oxidation

-

Reagent: 0.02 M Iodine in THF/Pyridine/Water.

-

Procedure: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester. For LNA-containing oligonucleotides, a longer oxidation time may be beneficial.[9]

-

Time: 30-60 seconds.

-

3. Cleavage and Deprotection:

-

Reagent: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

-

Procedure: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation in the cleavage/deprotection solution at an elevated temperature.

-

Time and Temperature: Typically 8-16 hours at 55°C with ammonium hydroxide, or shorter times with AMA. The specific conditions depend on the protecting groups used.

4. Purification:

-

Method: The crude oligonucleotide is typically purified by High-Performance Liquid Chromatography (HPLC). Anion-exchange or reverse-phase HPLC can be used.[4][10] For LNA-containing oligonucleotides, anion-exchange HPLC is often recommended.[4]

Coupling Efficiency

The stepwise coupling efficiency is a critical parameter in oligonucleotide synthesis, as it determines the yield of the full-length product. While high coupling efficiencies ( >99%) are achievable for standard DNA phosphoramidites, the steric bulk of LNA phosphoramidites can slightly reduce this efficiency. However, with optimized protocols, including longer coupling times, high yields of LNA-modified oligonucleotides can be obtained.

| Phosphoramidite Type | Typical Coupling Efficiency | Reference |

| Standard DNA | >99% | [11] |

| LNA | >98% (with extended coupling times) | [9] |

Visualization of the Synthesis Workflow

The solid-phase synthesis of oligonucleotides follows a well-defined cyclical process. The diagram below illustrates the key steps in the incorporation of a DMT-LNA-G phosphoramidite monomer.

Caption: Workflow of the solid-phase synthesis cycle for incorporating a DMT-LNA-G phosphoramidite.

Applications in Research and Drug Development

The unique properties of LNA-modified oligonucleotides make them powerful tools in various fields:

-

Antisense Technology: LNA-based antisense oligonucleotides exhibit enhanced target affinity and stability, leading to more potent and durable gene silencing effects.[2]

-

Diagnostics: The high specificity and thermal stability of LNA probes improve the accuracy and reliability of diagnostic assays, such as real-time PCR, in situ hybridization (ISH), and microarrays.[3]

-

RNA Targeting: LNA-modified oligonucleotides are highly effective in targeting and modulating the function of various RNA molecules, including microRNAs and long non-coding RNAs.

-

Therapeutics: The drug-like properties of LNA oligonucleotides, including their nuclease resistance and high binding affinity, make them promising candidates for the development of novel nucleic acid-based therapies.

Conclusion

DMT-LNA-G phosphoramidite is a key enabling reagent for the synthesis of LNA-modified oligonucleotides. The resulting oligonucleotides possess superior hybridization properties, including significantly increased thermal stability and binding affinity, as well as enhanced nuclease resistance. These characteristics make LNA technology a valuable platform for the development of advanced diagnostic tools and potent nucleic acid-based therapeutics. A thorough understanding of the synthesis and properties of LNA-modified oligonucleotides is crucial for researchers and drug development professionals seeking to harness the full potential of this powerful technology.

References

- 1. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 2. atdbio.com [atdbio.com]

- 3. biotage.com [biotage.com]

- 4. Method of Oligonucleotide Purification [biosyn.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. waters.com [waters.com]

- 7. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of affinity constants of locked nucleic acid (LNA) and DNA duplex formation using label free sensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glenresearch.com [glenresearch.com]

- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. benchchem.com [benchchem.com]

The Cornerstone of High-Affinity Oligonucleotides: A Technical Guide to DMT-LNA-G Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, synthesis, and quality control of 5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylformamidine-2',4'-C-methylene-guanosine-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite, commonly known as DMT-LNA-G phosphoramidite (B1245037). This crucial building block is instrumental in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides, a class of nucleic acid analogs that exhibit unprecedented thermal stability and target affinity, making them invaluable tools in research and therapeutic applications.

Chemical Structure and Properties

DMT-LNA-G phosphoramidite is a modified guanosine (B1672433) nucleoside designed for use in automated solid-phase oligonucleotide synthesis. Its structure is characterized by three key modifications:

-

Locked Nucleic Acid (LNA) Core: The defining feature is a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locks" the furanose ring in a C3'-endo (North-type) conformation, which is characteristic of A-form DNA and RNA helices. This pre-organization of the sugar moiety is the primary reason for the high binding affinity of LNA oligonucleotides.

-

5'-DMT Protecting Group: The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This acid-labile group prevents polymerization at the 5'-end during synthesis and allows for the stepwise, controlled addition of nucleotides in the 3' to 5' direction. The release of the orange-colored DMT cation upon detritylation also serves as a convenient method for monitoring coupling efficiency.

-

Guanine (B1146940) Base Protection: The exocyclic amine of the guanine base is protected with a dimethylformamidine (dmf) group. This prevents side reactions at the nucleobase during the phosphoramidite coupling and subsequent steps in the synthesis cycle.

-

3'-Phosphoramidite Group: The 3'-hydroxyl is modified with a diisopropylamino cyanoethyl phosphoramidite moiety. This is the reactive group that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.

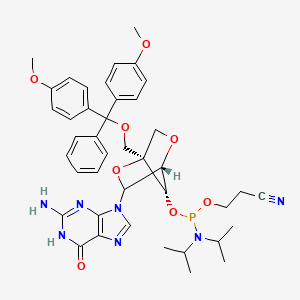

The complete chemical structure is as follows:

Caption: Chemical structure of DMT-LNA-G phosphoramidite.

Quantitative Data Summary

The following table summarizes key quantitative data for DMT-LNA-G phosphoramidite.

| Property | Value | Reference / Method |

| Molecular Formula | C44H54N7O8P | [1] |

| Molecular Weight | 839.93 g/mol | [1] |

| Appearance | White to off-white solid | General Knowledge |

| Purity (RP-HPLC) | ≥98% | [1] |

| Purity (³¹P NMR) | ≥99% | [2] |

| ³¹P NMR Chemical Shift | ~149-153 ppm (diastereomers) | [3][4] |

| Coupling Efficiency | >99% (with extended coupling time) | [5][6] |

| Solubility | Soluble in anhydrous acetonitrile (B52724) | [5] |

Experimental Protocols

Synthesis of DMT-LNA-G Phosphoramidite

The synthesis of DMT-LNA-G phosphoramidite is a multi-step process that begins with a suitably protected LNA-guanosine nucleoside. The following is a generalized protocol based on established phosphoramidite chemistry.[7][8]

Materials:

-

5'-O-DMT-N2-dmf-2',4'-C-methylene-guanosine

-

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

-

4,5-Dicyanoimidazole (DCI) or 5-(Ethylthio)-1H-tetrazole (ETT) as an activator

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous acetonitrile

-

Triethylamine (B128534) (TEA)

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Preparation: The starting material, 5'-O-DMT-N2-dmf-2',4'-C-methylene-guanosine, is dried by co-evaporation with anhydrous acetonitrile and placed under an inert atmosphere (argon or nitrogen).

-

Phosphitylation Reaction: The dried nucleoside is dissolved in anhydrous DCM. To this solution, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (typically 1.5 equivalents) and an activator such as DCI (typically 0.7 equivalents) are added.[7]

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

Quenching and Work-up: The reaction is quenched with a mild base, such as a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes containing a small amount of triethylamine (e.g., 1-2%) to prevent degradation of the phosphoramidite.[3]

-

Characterization and Storage: The purified DMT-LNA-G phosphoramidite is characterized by ³¹P NMR, ¹H NMR, and mass spectrometry. It is then dried under high vacuum to a foam and stored under an inert atmosphere at -20°C.

Caption: Workflow for the synthesis of DMT-LNA-G phosphoramidite.

Quality Control Protocols

2.2.1. Purity Determination by Reversed-Phase HPLC (RP-HPLC) [1][9]

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient of mobile phase B is used to elute the phosphoramidite.

-

Flow Rate: 1 mL/min.

-

Temperature: Ambient.

-

Detection: UV at 260 nm.

-

Sample Preparation: The phosphoramidite is dissolved in acetonitrile at a concentration of approximately 1.0 mg/mL.

-

Expected Result: The main product should appear as a pair of closely eluting peaks, representing the two diastereomers at the chiral phosphorus center. Purity is calculated based on the total area of the product peaks relative to the total area of all peaks.

2.2.2. Purity and Identity Confirmation by ³¹P NMR Spectroscopy [1][4]

-

Spectrometer: A high-field NMR spectrometer.

-

Solvent: CDCl₃ containing 1% triethylamine.

-

Acquisition Parameters:

-

Pulse Program: Proton decoupled.

-

Relaxation Delay (D1): 2.0 seconds.

-

Acquisition Time (AQ): 1.5 seconds.

-

Spectral Width (SW): ~300 ppm.

-

-

Reference: An external standard of 85% H₃PO₄.

-

Expected Result: The spectrum should show two major peaks in the range of 149-153 ppm, corresponding to the two diastereomers of the P(III) species. The absence of significant peaks in other regions, particularly the P(V) region (-25 to 99 ppm), indicates high purity.

Application in Oligonucleotide Synthesis

DMT-LNA-G phosphoramidite is a key reagent in the solid-phase synthesis of LNA-containing oligonucleotides. The synthesis cycle is an automated process involving four main steps: deblocking, coupling, capping, and oxidation.

-

Deblocking (Detritylation): The DMT group from the 5'-end of the growing oligonucleotide chain attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) in DCM. This exposes a free 5'-hydroxyl group.

-

Coupling: The DMT-LNA-G phosphoramidite is activated by a reagent such as ETT or DCI and is then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. Due to the steric hindrance of the LNA monomer, a longer coupling time (e.g., 180-250 seconds) is recommended to ensure high coupling efficiency.[5]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutations in subsequent cycles.

-

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. A longer oxidation time (e.g., 45 seconds) is also recommended for LNA monomers.[5]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Caption: The four-step cycle of LNA oligonucleotide synthesis.

References

- 1. usp.org [usp.org]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 5. glenresearch.com [glenresearch.com]

- 6. idtdna.com [idtdna.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographytoday.com [chromatographytoday.com]

The Synthesis of LNA Guanosine Phosphoramidite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for LNA (Locked Nucleic Acid) guanosine (B1672433) phosphoramidite (B1245037), a crucial building block for the production of modified oligonucleotides used in research and therapeutic applications. This document details the chemical strategies, experimental protocols, and quantitative data associated with the synthesis, offering a valuable resource for professionals in the field of nucleic acid chemistry and drug development.

Introduction to LNA Chemistry

Locked Nucleic Acid (LNA) is a class of modified RNA nucleotides that contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[1] This structural constraint "locks" the ribose in a 3'-endo conformation, which is characteristic of A-form DNA and RNA duplexes.[1] This pre-organized structure leads to a significant increase in the thermal stability and binding affinity of LNA-containing oligonucleotides towards their complementary DNA and RNA targets.[2] Consequently, LNA modifications are widely employed in the development of antisense oligonucleotides, siRNAs, and diagnostic probes. The synthesis of LNA oligonucleotides is achieved through standard phosphoramidite chemistry on automated DNA synthesizers, making the incorporation of LNA monomers a straightforward process.[3]

Synthetic Strategy for LNA Guanosine Phosphoramidite

The synthesis of LNA guanosine phosphoramidite is a multi-step process that requires careful protection of reactive functional groups. The most common and efficient approach is a convergent synthesis strategy.[1][2] This method involves the preparation of a protected LNA guanosine nucleoside, which is then converted to the desired phosphoramidite.

The key steps in the synthesis are:

-

Protection of the LNA Guanosine Nucleoside: This involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the exocyclic amine of the guanine (B1146940) base with an isobutyryl (ibu) group.

-

Phosphitylation: The 3'-hydroxyl group of the protected LNA guanosine is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety.

This guide will focus on the chemical synthesis of N2-isobutyryl-5'-O-DMT-LNA-guanosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite.

Experimental Protocols

Protection of LNA Guanosine

Step 1: 5'-O-DMT Protection

The first step is the protection of the 5'-hydroxyl group of the LNA guanosine nucleoside with a DMT group. This is typically achieved by reacting the nucleoside with DMT-chloride in the presence of a base, such as pyridine.

Step 2: N2-Isobutyryl Protection

Following the 5'-O-DMT protection, the exocyclic N2-amino group of the guanine base is protected with an isobutyryl group. This is a crucial step to prevent side reactions during oligonucleotide synthesis. A common method involves transient protection of the hydroxyl groups with a silylating agent, followed by acylation with isobutyric anhydride.[4]

Phosphitylation of Protected LNA Guanosine

The final step is the conversion of the protected LNA guanosine nucleoside into the corresponding phosphoramidite. This is achieved by reacting the 3'-hydroxyl group with a phosphitylating agent, typically 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite, in the presence of an activator.[5][6][7] For guanosine derivatives, 4,5-dicyanoimidazole (B129182) (DCI) is a highly effective activator that minimizes side reactions on the guanine base.[5][6]

General Experimental Procedure for Phosphitylation: [5][6]

-

A solution of the 5'-O-DMT-N2-isobutyryl-LNA-guanosine (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is stirred under an argon atmosphere.

-

A solution of 4,5-dicyanoimidazole (DCI) (0.70 equivalents) in anhydrous acetonitrile (B52724) (MeCN) is added.

-

2-Cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite (1.0 equivalent) is then added dropwise to the reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 2 hours.[5]

-

Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

The organic phase is dried over sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the LNA guanosine phosphoramidite as a foam.

Data Presentation

The following tables summarize the quantitative data for the synthesis of LNA guanosine phosphoramidite, based on reported procedures for similar LNA phosphoramidites.

| Parameter | Value | Conditions/Notes | Reference |

| Phosphitylation Reaction Time | 2 hours | Using 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite and DCI activator. | [5] |

| Isolated Yield of Phosphoramidite | ≥ 95% | After work-up without chromatographic purification. | [6] |

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of LNA guanosine phosphoramidite.

Caption: Overall synthesis pathway for LNA guanosine phosphoramidite.

Caption: Experimental workflow for the phosphitylation step.

Conclusion

The synthesis of LNA guanosine phosphoramidite is a well-established process that is critical for the advancement of oligonucleotide-based technologies. The convergent synthesis strategy, coupled with efficient protection and phosphitylation protocols, allows for the reliable production of this key monomer. The use of DCI as an activator in the phosphitylation of guanosine derivatives is particularly noteworthy as it provides high yields while minimizing side reactions. This technical guide provides a solid foundation for researchers and professionals involved in the synthesis and application of LNA-modified oligonucleotides.

References

- 1. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]

- 6. DE60202681T2 - PROCESS FOR THE PREPARATION OF LNA PHOSPHORAMIDITE - Google Patents [patents.google.com]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

Unlocking the Potential of Gene-Targeted Therapies: A Technical Guide to Locked Nucleic Acid (LNA) Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) phosphoramidites are a class of powerful nucleic acid analogs that have revolutionized the fields of molecular diagnostics and antisense therapeutics. By incorporating a methylene (B1212753) bridge that locks the ribose sugar in an A-type conformation, LNA-modified oligonucleotides exhibit unprecedented thermal stability, enhanced mismatch discrimination, and increased resistance to nuclease degradation. This in-depth technical guide provides a comprehensive overview of the core properties of LNA phosphoramidites, including detailed experimental protocols and quantitative data to empower researchers in their quest for novel diagnostic and therapeutic solutions.

Core Properties of LNA Phosphoramidites

LNA technology offers significant advantages over traditional DNA and RNA chemistries. The defining feature of LNA is the conformational restriction imposed by the 2'-O, 4'-C methylene bridge, which pre-organizes the phosphodiester backbone for hybridization. This structural constraint leads to a cascade of beneficial properties.

Enhanced Hybridization and Thermal Stability

Oligonucleotides incorporating LNA monomers form exceptionally stable duplexes with complementary DNA and RNA targets. This increased affinity translates to a significant elevation in the melting temperature (Tm) of the duplex. The magnitude of this Tm increase is dependent on the number and position of LNA modifications within the oligonucleotide.

Table 1: Impact of LNA Incorporation on Duplex Melting Temperature (Tm)

| Modification | Sequence Context | ΔTm per LNA (°C) vs. DNA/DNA | ΔTm per LNA (°C) vs. DNA/RNA |

| Single LNA | Mixed sequence | +2 to +8 | +4 to +10 |

| Multiple LNAs | Varies | Dependent on number and position | Dependent on number and position |

Note: The specific ΔTm is sequence and context-dependent. The values presented are indicative ranges reported in the literature.

Superior Mismatch Discrimination

The rigid conformation of LNA nucleotides enhances the destabilizing effect of base mismatches within a duplex. This property is crucial for applications requiring high specificity, such as single nucleotide polymorphism (SNP) genotyping. LNA-containing probes exhibit a significantly larger difference in melting temperature (ΔTm) between perfectly matched and mismatched targets compared to their DNA counterparts.[1]

Table 2: Mismatch Discrimination of LNA-DNA Duplexes

| Mismatch Type | LNA Probe ΔTm (°C) | DNA Probe ΔTm (°C) |

| A/A | 12.3 | 8.4 |

| G/T | 5.5 | 6.3 |

| C/A | Varies | Varies |

| G/G | Varies | Varies |

| T/T | Varies | Varies |

Data adapted from studies on centrally located mismatches. The exact ΔTm is highly dependent on the sequence context and the position of the LNA modification relative to the mismatch.[2][3]

Increased Nuclease Resistance

The bicyclic structure of LNA monomers provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases.[4] This enhanced biostability is a critical attribute for in vivo applications, such as antisense therapy, where oligonucleotides must persist in a biologically active form to exert their therapeutic effect. Placing LNA modifications at the ends of an oligonucleotide can effectively cap the molecule and protect it from exonuclease activity.[5]

Experimental Protocols

LNA Oligonucleotide Synthesis

LNA-containing oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry on a solid support.[6] However, due to the increased steric bulk of LNA phosphoramidites, modifications to the standard synthesis cycle are recommended to ensure high coupling efficiency.

Methodology:

-

Phosphoramidite Preparation: Dissolve LNA phosphoramidites in anhydrous acetonitrile (B52724) to the desired concentration.

-

Solid Support: Use a standard solid support, such as controlled pore glass (CPG), functionalized with the initial nucleoside.

-

Synthesis Cycle:

-

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group using a solution of a mild acid (e.g., trichloroacetic acid in dichloromethane).

-

Coupling: Activation of the LNA phosphoramidite with an activator (e.g., 5-(ethylthio)-1H-tetrazole) and subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: An extended coupling time (e.g., 3-15 minutes) is recommended for LNA monomers compared to standard DNA phosphoramidites.[6]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a mixture of THF, pyridine, and water). Note: A longer oxidation time may be beneficial.

-

-

Cleavage and Deprotection: Cleavage of the oligonucleotide from the solid support and removal of the base and phosphate protecting groups using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

-

Purification: Purification of the full-length LNA oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Thermal Melting (Tm) Analysis

The melting temperature of an LNA-containing duplex is a critical parameter for assessing its hybridization properties. Tm is determined by monitoring the change in absorbance at 260 nm as a function of temperature.

Methodology:

-

Sample Preparation: Anneal the LNA oligonucleotide with its complementary DNA or RNA target in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Data Acquisition:

-

Equilibrate the sample at a low temperature (e.g., 20°C).

-

Increase the temperature at a controlled rate (e.g., 1°C/minute) to a high temperature (e.g., 95°C).

-

Record the absorbance at 260 nm at regular temperature intervals.

-

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the transition in the melting curve. This is typically determined by calculating the first derivative of the curve.[7][8]

-

Nuclease Resistance Assay

This assay evaluates the stability of LNA-modified oligonucleotides in the presence of nucleases.

Methodology:

-

Oligonucleotide Labeling: Label the 5' or 3' end of the LNA oligonucleotide and a control DNA oligonucleotide with a radioactive (e.g., ³²P) or fluorescent tag.

-

Incubation: Incubate the labeled oligonucleotides in a buffer containing a specific nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) or in serum/cell extracts.

-

Time Course: Remove aliquots from the reaction at various time points.

-

Analysis:

-

Quench the reaction in the aliquots.

-

Analyze the degradation products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the bands by autoradiography or fluorescence imaging.

-

-

Quantification: Quantify the amount of intact oligonucleotide remaining at each time point to determine the degradation rate.[9]

Key Applications and Workflows

The unique properties of LNA phosphoramidites have led to their widespread adoption in various molecular biology applications.

Antisense Technology

LNA-modified antisense oligonucleotides (ASOs) can inhibit gene expression with high potency and specificity. They can act through two primary mechanisms: RNase H-mediated degradation of the target mRNA or steric hindrance of translation.

References

- 1. SNP Detection [qiagen.com]

- 2. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. pnas.org [pnas.org]

- 5. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expanding the design horizon of antisense oligonucleotides with alpha-l-LNA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DMT-LNA-G Phosphoramidite: Synthesis, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMT-LNA-G phosphoramidite (B1245037), a key building block in the synthesis of Locked Nucleic Acid (LNA) modified oligonucleotides. This document details its chemical properties, synthesis, and the incorporation of LNA-G into oligonucleotides for various research and therapeutic applications. Experimental protocols and quantitative data are presented to assist researchers in the practical application of this technology.

Introduction to DMT-LNA-G Phosphoramidite

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural modification "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. This pre-organization of the sugar moiety enhances the binding affinity of LNA-containing oligonucleotides to their complementary DNA or RNA targets, increases their thermal stability, and confers resistance to nuclease degradation.

DMT-LNA-G phosphoramidite is the monomeric building block used in automated solid-phase oligonucleotide synthesis to introduce LNA guanosine (B1672433) residues into a growing oligonucleotide chain. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at each synthesis cycle to allow for chain elongation. The 3'-position is modified with a phosphoramidite moiety, which reacts with the free 5'-hydroxyl of the growing oligonucleotide chain. The exocyclic amine of the guanine (B1146940) base is also protected to prevent side reactions during synthesis.

Chemical Structure and Properties

The chemical structure of DMT-LNA-G phosphoramidite with a dimethylformamidine (dmf) protecting group on the guanine base is shown below:

-

Systematic Name: (1R,3R,4R,7S)-7-(2-(N,N-dimethylformamidine)guanin-9-yl)-1-((4,4'-dimethoxytriphenylmethoxy)methyl)-3-( (2-cyanoethyl)(diisopropylamino))phosphanyloxy-2,5-dioxabicyclo[2.2.1]heptane

-

Molecular Formula (dmf-protected): C44H53N8O8P

-

Molecular Weight (dmf-protected): 852.92 g/mol

CAS Numbers

There are two commonly encountered CAS numbers for DMT-LNA-G phosphoramidite, which typically differ based on the protecting group used for the exocyclic amine of the guanine base:

| Protecting Group | CAS Number |

| Dimethylformamidine (dmf) | 709541-79-2 |

| Isobutyryl (ibu) or unspecified | 207131-17-7 |

The choice of protecting group can influence the deprotection conditions required after oligonucleotide synthesis. The dmf group is generally more labile and can be removed under milder basic conditions compared to the ibu group.

Quantitative Data

The incorporation of LNA-G into oligonucleotides significantly impacts their physicochemical properties. The following table summarizes key quantitative data associated with LNA-G modification.

| Parameter | Value | Notes |

| Melting Temperature (Tm) Increase per LNA-G Modification | 1.5 - 4.0 °C[1] | The exact increase depends on the sequence context and the number of LNA modifications.[1] |

| Typical Coupling Efficiency | >99% | Similar to standard DNA phosphoramidites, though longer coupling times are often required. |

| Nuclease Resistance | Significantly increased | The locked ribose conformation sterically hinders nuclease access. |

Experimental Protocols

Synthesis of DMT-LNA-G Phosphoramidite

The synthesis of DMT-LNA-G phosphoramidite is a multi-step process that starts from a suitably protected guanosine derivative. While detailed proprietary synthesis protocols are often not publicly available, the general synthetic route involves the following key steps:

-

Synthesis of the LNA-Guanosine Core: This involves the formation of the bicyclic LNA sugar moiety and its glycosylation with a protected guanine base.

-

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the LNA-guanosine is protected with a dimethoxytrityl (DMT) group.

-

Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved by reacting the 3'-hydroxyl with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base.

A generalized workflow for the phosphitylation step is as follows:

-

The 5'-O-DMT-LNA-G (with a protected guanine base) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen).

-

A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the solution.

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is monitored by an appropriate analytical technique (e.g., TLC or HPLC) until completion.

-

The reaction mixture is then quenched and worked up to isolate the crude product.

-

The crude DMT-LNA-G phosphoramidite is purified by silica (B1680970) gel chromatography to yield the final high-purity product.

Solid-Phase Synthesis of LNA-G Modified Oligonucleotides

The incorporation of DMT-LNA-G phosphoramidite into an oligonucleotide sequence is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. However, due to the increased steric bulk of the LNA monomer, some modifications to the standard synthesis cycle are recommended.

Experimental Workflow for Solid-Phase Oligonucleotide Synthesis

Caption: Automated solid-phase synthesis cycle for LNA-modified oligonucleotides.

Detailed Protocol Steps:

-

Deblocking: The DMT group from the 5'-end of the growing oligonucleotide chain attached to the solid support is removed by treatment with an acid (e.g., trichloroacetic acid in dichloromethane). This exposes a free 5'-hydroxyl group.

-

Coupling: The DMT-LNA-G phosphoramidite, dissolved in anhydrous acetonitrile, is activated with an activator (e.g., 5-ethylthio-1H-tetrazole or dicyanoimidazole) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 3-10 minutes) is generally recommended for LNA phosphoramidites compared to standard DNA phosphoramidites to ensure high coupling efficiency.[2]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the formation of deletion mutants in subsequent cycles. This is typically done using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution. A longer oxidation time (e.g., 45 seconds or more) may be required for LNA-containing oligonucleotides.[2]

These four steps are repeated for each monomer to be added to the sequence.

Cleavage, Deprotection, and Purification

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the phosphate backbone, the nucleobases, and the 2'-hydroxyls if applicable) are removed. The choice of deprotection reagents and conditions depends on the protecting groups used. For dmf-protected guanine, milder conditions such as ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be used.

The crude oligonucleotide is then purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the most common method for purifying LNA-modified oligonucleotides. Both ion-exchange (AEX) and reversed-phase (RP) HPLC can be used.[3]

HPLC Purification Protocol (General):

-

Column: A suitable HPLC column is chosen based on the properties of the oligonucleotide. For RP-HPLC, a C18 column is commonly used.[4] For AEX-HPLC, a column with a positively charged stationary phase is used.[3]

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer is used for elution. For RP-HPLC, an ion-pairing reagent (e.g., triethylammonium (B8662869) acetate) is added to the mobile phase to improve the retention and separation of the negatively charged oligonucleotides.[4]

-

Detection: The eluting oligonucleotide is detected by UV absorbance at 260 nm.

-

Fraction Collection and Desalting: The fractions containing the pure oligonucleotide are collected, pooled, and then desalted to remove the HPLC buffer salts.

The purity and identity of the final LNA-modified oligonucleotide are confirmed by analytical HPLC and mass spectrometry.

Applications in Drug Development and Research

LNA-modified oligonucleotides, including those containing LNA-G, have emerged as powerful tools in drug development and biomedical research, primarily as antisense oligonucleotides (ASOs). The high binding affinity and nuclease resistance of LNA ASOs allow for potent and specific silencing of target gene expression.

Targeting Oncogenic Signaling Pathways

LNA ASOs have been successfully employed to target key oncogenes that are difficult to inhibit with small molecules. Two prominent examples are the KRAS and STAT3 signaling pathways, which are frequently dysregulated in cancer.

KRAS Signaling Pathway and LNA ASO Intervention

Caption: LNA ASO targeting KRAS mRNA, leading to its degradation and inhibition of downstream signaling.

In this mechanism, an LNA ASO designed to be complementary to the KRAS mRNA binds to it, forming a DNA/RNA heteroduplex. This duplex is a substrate for RNase H, an intracellular enzyme that cleaves the RNA strand of such hybrids. The degradation of the KRAS mRNA prevents the synthesis of the KRAS protein, thereby inhibiting the downstream signaling cascade that promotes cell proliferation and survival.[5]

STAT3 Signaling Pathway and LNA ASO Intervention

Caption: LNA ASO targeting STAT3 mRNA, preventing STAT3 protein synthesis and inhibiting its downstream effects.

Similarly, LNA ASOs can be designed to target the mRNA of STAT3, a transcription factor that is constitutively activated in many cancers and promotes the expression of genes involved in cell proliferation and survival.[6][7][8][9] By mediating the degradation of STAT3 mRNA, these ASOs can effectively block the STAT3 signaling pathway.

Conclusion

DMT-LNA-G phosphoramidite is an essential reagent for the synthesis of LNA-modified oligonucleotides with enhanced properties for research and therapeutic applications. The ability to incorporate LNA-G residues allows for the fine-tuning of oligonucleotide characteristics, such as binding affinity and nuclease resistance, which are critical for the development of potent and specific antisense therapies. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers working in the field of oligonucleotide chemistry and drug development.

References

- 1. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glenresearch.com [glenresearch.com]

- 3. Method of Oligonucleotide Purification [biosyn.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting oncogenic KRAS with molecular brush-conjugated antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A sensible approach to targeting STAT3-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oligonucleotide-Based Therapeutics for STAT3 Targeting in Cancer—Drug Carriers Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Navigating the Core of Oligonucleotide Synthesis: A Technical Guide to the Solubility and Stability of DMT-LNA-G Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of oligonucleotide synthesis, the integrity of each building block is paramount to the success of the final therapeutic or diagnostic tool. Among the advanced modifications available, Locked Nucleic Acid (LNA) phosphoramidites offer unparalleled hybridization affinity and nuclease resistance. This guide provides an in-depth technical overview of the solubility and stability of a key LNA monomer, DMT-LNA-G phosphoramidite (B1245037), equipping researchers with the critical knowledge for its effective handling, storage, and application.

Understanding DMT-LNA-G Phosphoramidite

DMT-LNA-G phosphoramidite is a guanosine-based Locked Nucleic Acid building block used in automated oligonucleotide synthesis. The "DMT" (Dimethoxytrityl) group protects the 5'-hydroxyl function, while the phosphoramidite moiety at the 3'-position enables the sequential coupling of nucleosides. The defining feature is the LNA modification—a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" conformation pre-organizes the sugar into an ideal geometry for Watson-Crick base pairing, leading to significantly enhanced thermal stability of the resulting oligonucleotide duplexes.

Below is a diagram illustrating the fundamental structure of a DMT-LNA-G phosphoramidite.

Caption: Core components of DMT-LNA-G phosphoramidite.

Solubility Profile

LNA phosphoramidites, including the guanosine (B1672433) analogue, are generally soluble in anhydrous acetonitrile (B52724), the standard solvent used in oligonucleotide synthesis.[1] However, it is crucial to ensure the solvent is of high purity and contains minimal water content (typically <30 ppm), as moisture can lead to hydrolysis of the phosphoramidite.[2] For some LNA phosphoramidites that exhibit lower solubility, a co-solvent system, such as a mixture of acetonitrile and dichloromethane (B109758) or tetrahydrofuran (B95107) (THF), can be employed to achieve the desired concentration.[1][3]

Table 1: General Solubility of LNA Phosphoramidites

| Solvent System | Solubility | Recommended Concentration for Synthesis | Notes |

| Anhydrous Acetonitrile | Generally Soluble | 0.05 M - 0.1 M | The standard and most common solvent for oligonucleotide synthesis.[2] |

| Acetonitrile/Dichloromethane | Enhanced Solubility | 0.1 M | Recommended for more lipophilic or less soluble LNA phosphoramidites. |

| Acetonitrile/Tetrahydrofuran (THF) | Enhanced Solubility | Not specified | Can be used as an alternative co-solvent to improve solubility.[3] |

Stability Characteristics

The stability of phosphoramidites, both in solid form and in solution, directly impacts the efficiency of oligonucleotide synthesis and the purity of the final product. LNA phosphoramidites are reported to be "exceedingly stable in acetonitrile solution," which is a significant advantage for their use in automated synthesizers where reagents may be on the instrument for extended periods.[4][5]

However, like all phosphoramidites, DMT-LNA-G is susceptible to degradation, primarily through hydrolysis and oxidation. It is widely recognized that guanosine (dG) phosphoramidites are the least stable among the four standard nucleoside phosphoramidites in solution.[6][7] This inherent instability is a critical consideration for storage and handling.

Table 2: Factors Affecting the Stability of DMT-LNA-G Phosphoramidite

| Factor | Effect on Stability | Mitigation Strategy |

| Moisture | Promotes hydrolysis of the phosphoramidite linkage, leading to inactive H-phosphonate derivatives. | Store as a dry powder under an inert atmosphere (argon or nitrogen). Use anhydrous solvents (<30 ppm water).[2] |

| Oxygen | Can lead to oxidation of the P(III) center to a P(V) species, rendering it inactive for coupling. | Handle under an inert atmosphere. Use fresh, high-quality solvents. |

| Temperature | Elevated temperatures accelerate degradation pathways. | Store in a freezer (-10 to -30°C) as a solid.[8] Allow to equilibrate to room temperature before opening to prevent condensation. |

| Light | While less critical than moisture and oxygen, prolonged exposure to light should be avoided. | Store in amber vials or protect from light. |

| Acids | Traces of acid can catalyze the removal of the DMT group and other side reactions. | Ensure all solvents and reagents are free from acidic impurities. |

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for determining the solubility of DMT-LNA-G phosphoramidite in a given solvent.

Caption: Workflow for determining phosphoramidite solubility.

Methodology:

-

Preparation of Saturated Solution: To a vial, add a known volume of the desired anhydrous solvent (e.g., acetonitrile). Add small, weighed portions of DMT-LNA-G phosphoramidite until a slight excess of undissolved solid remains.

-

Equilibration: Seal the vial under an inert atmosphere and allow it to equilibrate at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) with continuous stirring or agitation.

-

Separation of Solid and Liquid Phases: Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

Solvent Removal: Transfer the aliquot to a pre-weighed vial and remove the solvent completely under a stream of inert gas or by vacuum centrifugation.

-

Quantification: Accurately weigh the vial containing the dried residue. The difference in weight corresponds to the mass of the dissolved phosphoramidite.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).

Protocol for Assessing Stability by HPLC

This protocol outlines a method for monitoring the stability of DMT-LNA-G phosphoramidite in solution over time using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for phosphoramidite stability testing via HPLC.

Methodology:

-

Solution Preparation: Prepare a stock solution of DMT-LNA-G phosphoramidite in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).[9]

-

Initial Analysis (t=0): Immediately inject an aliquot of the freshly prepared solution onto an appropriate HPLC system. A reverse-phase C18 column is commonly used for phosphoramidite analysis.[10]

-

Storage: Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, -20°C, protected from light).

-

Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, and weekly), withdraw an aliquot of the stored solution and analyze it by HPLC using the same method as the initial analysis.

-

Data Analysis: For each chromatogram, determine the peak area of the two diastereomers of the intact DMT-LNA-G phosphoramidite and the peak areas of any new impurity peaks that appear over time.[11] The purity at each time point can be calculated as the percentage of the total peak area corresponding to the intact phosphoramidite.

-

Stability Profile: Plot the percentage purity of the DMT-LNA-G phosphoramidite against time to generate a stability profile under the tested conditions.

Typical HPLC Conditions:

-

Column: Reverse-phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)[10]

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water[10]

-

Mobile Phase B: Acetonitrile[10]

-

Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.

-

Flow Rate: 1 mL/min[10]

-

Detection: UV absorbance at a wavelength appropriate for the DMT cation (e.g., 236 nm or 254 nm).[6]

Conclusion and Recommendations

DMT-LNA-G phosphoramidite is a powerful tool for the synthesis of high-affinity oligonucleotides. Its solubility and stability are comparable to other LNA phosphoramidites, with good solubility in anhydrous acetonitrile and a notable stability in solution when handled correctly. The inherent lower stability of the guanosine base necessitates stringent adherence to anhydrous and inert handling conditions to minimize degradation.

For optimal results, it is recommended to:

-

Store DMT-LNA-G phosphoramidite as a dry powder at -10 to -30°C under an inert atmosphere.[8]

-

Use only high-purity, anhydrous acetonitrile (<30 ppm water) for dissolution.[2]

-

Prepare solutions fresh whenever possible and minimize their time on the synthesizer.

-

Consider using a co-solvent like dichloromethane for any observed solubility issues.

-

Routinely monitor the purity of the phosphoramidite in solution, especially for long synthesis runs, using methods such as HPLC or ³¹P NMR.[12]

By understanding and controlling the factors that influence the solubility and stability of DMT-LNA-G phosphoramidite, researchers can ensure the highest quality and yield of their synthesized oligonucleotides, ultimately contributing to the advancement of nucleic acid-based therapeutics and diagnostics.

References

- 1. glenresearch.com [glenresearch.com]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. DMT-locMeC(bz) Phosphoramidite configured for ABI | 206055-82-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. glenresearch.com [glenresearch.com]

- 9. lcms.cz [lcms.cz]

- 10. usp.org [usp.org]

- 11. chromatographytoday.com [chromatographytoday.com]

- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

The Incorporation of LNA-G in Oligonucleotide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as a pivotal tool in research and therapeutic applications, offering enhanced hybridization affinity and specificity. The incorporation of LNA monomers, particularly the sterically hindered LNA-Guanosine (LNA-G), into synthetic oligonucleotides presents unique challenges and requires optimized protocols. This technical guide provides an in-depth exploration of the mechanism, experimental protocols, and key considerations for the successful incorporation of LNA-G using phosphoramidite (B1245037) chemistry.

The Mechanism of LNA-G Incorporation

The synthesis of LNA-containing oligonucleotides is compatible with standard automated solid-phase phosphoramidite chemistry. However, the bicyclic structure of the LNA monomer, with its 2'-O,4'-C-methylene bridge, introduces significant steric hindrance that influences the kinetics and efficiency of the coupling reaction.

The incorporation of an LNA-G phosphoramidite follows the four fundamental steps of the phosphoramidite cycle: deblocking, coupling, capping, and oxidation. The critical distinction lies in the coupling step, where the bulky nature of the LNA-G phosphoramidite necessitates modifications to the standard protocol to achieve high incorporation efficiency.

Due to this steric hindrance, LNA phosphoramidites, and LNA-G in particular, exhibit lower coupling efficiency compared to standard DNA monomers. To overcome this, longer coupling times and the use of specific activators are crucial. While standard activators like 1H-Tetrazole can be used, more potent activators such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) are often recommended to enhance the reaction rate. DCI, being less acidic and more nucleophilic than tetrazole derivatives, is particularly effective for sterically hindered monomers.

The exocyclic amine of the guanine (B1146940) base in the LNA-G phosphoramidite requires a protecting group during synthesis. A common choice is dimethylformamidine (dmf). However, the use of dmf-protected LNA-G can lead to the formation of a +28 Da adduct during the final deprotection step, especially in the presence of aliphatic amines. To circumvent this side reaction, acyl protecting groups, such as isobutyryl (iBu), are recommended for the LNA-G monomer.

The oxidation step, which stabilizes the newly formed phosphite (B83602) triester linkage to a phosphotriester, also requires a longer duration for LNA-containing oligonucleotides compared to their DNA counterparts.

Quantitative Data on LNA-G Incorporation

While the literature consistently reports lower coupling efficiencies for LNA monomers compared to DNA monomers, and particularly for the purine (B94841) LNA bases, comprehensive quantitative data in a single comparative study is scarce. The following table summarizes the key quantitative parameters and considerations for LNA-G incorporation based on available information.

| Parameter | Standard DNA-G | LNA-G | Rationale for Difference |

| Typical Coupling Time | 30 seconds | 180 - 250 seconds | Increased steric hindrance from the 2'-O,4'-C-methylene bridge slows down the nucleophilic attack.[1] |

| Recommended Activator | 1H-Tetrazole, ETT | DCI, ETT, BTT | More potent activators are needed to efficiently activate the sterically hindered phosphoramidite.[2][3] |

| Coupling Efficiency | >99% | Generally lower than DNA-G | Steric hindrance impedes the accessibility of the reacting moieties, leading to a reduction in coupling efficiency. |

| Oxidation Time | ~30 seconds | ~45 seconds | The local environment of the newly formed phosphite triester is more sterically congested, slowing down the oxidation reaction.[1] |

| Common Protecting Group | iBu, dmf | dmf, Acyl (e.g., iBu) | Acyl protecting groups are recommended for LNA-G to prevent the formation of a +28 Da adduct during deprotection when using dmf. |

Experimental Protocols

The following section outlines a detailed methodology for the solid-phase synthesis of an oligonucleotide containing an LNA-G monomer. This protocol assumes the use of an automated DNA synthesizer and acyl-protected LNA-G phosphoramidite.

Reagents and Materials

-

Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the desired 3'-terminal nucleoside.

-

Phosphoramidites: Standard DNA and acyl-protected LNA-G phosphoramidites (0.1 M in anhydrous acetonitrile).

-

Activator: 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Capping Reagents:

-

Cap A: Acetic anhydride (B1165640) in THF/Lutidine.

-

Cap B: N-Methylimidazole in THF.

-

-

Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

-

Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).

-

Solvents: Anhydrous acetonitrile, dichloromethane.

Synthesis Cycle for LNA-G Incorporation

-

Deblocking: The 5'-dimethoxytrityl (DMT) group is removed from the solid support-bound nucleoside by treatment with the deblocking solution for 60-120 seconds. The support is then washed thoroughly with anhydrous acetonitrile.

-

Coupling: The acyl-protected LNA-G phosphoramidite and the DCI activator are simultaneously delivered to the synthesis column. A prolonged coupling time of 180-250 seconds is employed to ensure efficient reaction.[1]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping reagents for 30-45 seconds to prevent the formation of deletion mutants in subsequent cycles. The support is then washed with anhydrous acetonitrile.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphotriester by treatment with the oxidizing solution for 45-60 seconds.[1] The support is then washed with anhydrous acetonitrile.

These steps are repeated for each subsequent monomer addition. For standard DNA monomer incorporation, the coupling time can be reduced to 30-60 seconds and the oxidation time to approximately 30 seconds.

Post-Synthesis Cleavage and Deprotection

-

The solid support is treated with concentrated aqueous ammonia at 55°C for 8-16 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate (B84403) backbone.

-

The solution is then filtered to remove the solid support, and the resulting oligonucleotide solution is dried.

Purification

The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is commonly used for DMT-on purification, while anion-exchange HPLC is suitable for DMT-off purification.

-

Reversed-Phase HPLC (DMT-on):

-

Column: C18 silica (B1680970) column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the oligonucleotide.

-

The DMT-on full-length product is collected, and the DMT group is removed by treatment with an acid (e.g., 80% acetic acid). The detritylated oligonucleotide is then desalted.

-

-

Anion-Exchange HPLC (DMT-off):

-

Column: A stationary phase with quaternary ammonium (B1175870) functional groups.

-

Mobile Phase A: A low salt buffer (e.g., 20 mM Tris-HCl).

-

Mobile Phase B: A high salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl).

-

Gradient: A linear gradient from low to high salt concentration is used to elute the oligonucleotide based on its charge.

-

Visualizations

LNA-G Phosphoramidite Structure

Caption: Structure of an Acyl-Protected LNA-G Phosphoramidite Monomer.

Phosphoramidite Coupling Reaction

Caption: Key steps in the LNA-G phosphoramidite coupling reaction.

Experimental Workflow for LNA-G Incorporation

Caption: Workflow for oligonucleotide synthesis with LNA-G incorporation.

References

Protecting Groups in LNA Phosphoramidite Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) has emerged as a important class of modified oligonucleotides, offering unprecedented thermal stability and nuclease resistance to antisense oligonucleotides, siRNAs, and diagnostic probes. The successful chemical synthesis of LNA-containing oligonucleotides via the phosphoramidite (B1245037) method is critically dependent on a robust protecting group strategy. This guide provides a comprehensive overview of the protecting groups used for LNA phosphoramidites, detailing their application in synthesis and the subsequent deprotection protocols.

Overview of Protecting Groups in LNA Phosphoramidite Chemistry

The synthesis of LNA oligonucleotides follows the well-established phosphoramidite solid-phase synthesis cycle. This process involves the sequential addition of monomeric LNA phosphoramidites to a growing chain on a solid support. To ensure the specific and efficient formation of the desired phosphodiester linkages, various functional groups on the LNA phosphoramidite monomer must be temporarily blocked or "protected."

The key components of an LNA phosphoramidite that require protection are:

-

5'-Hydroxyl Group: Protected to prevent self-polymerization of the monomer.

-

Nucleobase Exocyclic Amines: Protected to prevent side reactions during phosphoramidite activation and coupling.

-

Phosphite (B83602) Group: A temporary protecting group is used to stabilize the trivalent phosphorus.

The inherent 2'-O,4'-C-methylene bridge of the LNA structure is formed during the synthesis of the nucleoside monomer and does not typically require a protecting group during the subsequent oligonucleotide synthesis.

Protecting Group Strategies for LNA Monomers

5'-Hydroxyl Protecting Group

The most commonly used protecting group for the 5'-hydroxyl function of LNA nucleosides is the acid-labile 4,4'-dimethoxytrityl (DMT) group.[1][2] The DMT group is stable under the basic conditions used for nucleobase protection and the anhydrous conditions of oligonucleotide synthesis. Its removal is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758), at the beginning of each synthesis cycle.[2][3] The release of the intensely colored DMT cation allows for real-time spectrophotometric monitoring of the coupling efficiency.[2]

Nucleobase Protecting Groups

The exocyclic amino groups of adenine, cytosine, and guanine (B1146940) are nucleophilic and must be protected to prevent unwanted side reactions during oligonucleotide synthesis. Thymine, lacking an exocyclic amine, does not require such protection.[1] The choice of nucleobase protecting groups is critical as it dictates the final deprotection conditions.

Commonly used protecting groups for LNA nucleobases include:

-

Adenine (A): Benzoyl (Bz) is a standard protecting group.[4] For milder deprotection schemes, phenoxyacetyl (Pac) can be used.[5]

-

Cytosine (C): Benzoyl (Bz) is traditionally used. However, Acetyl (Ac) is often preferred, especially when using faster deprotection methods with amine-based reagents like AMA, as it prevents transamination.[6][7]

-

Guanine (G): Isobutyryl (iBu) is a common choice for standard deprotection.[8] For faster deprotection, dimethylformamidine (dmf) is frequently employed.[4][9]

The selection of these protecting groups is a balance between their stability during the synthesis cycles and the ease of their removal during the final deprotection step.

Phosphate (B84403) Protecting Group

In phosphoramidite chemistry, the phosphorus atom is in a reactive trivalent state. To stabilize the phosphoramidite monomer and control its reactivity during coupling, a protecting group is attached to the phosphite oxygen. The most widely used group for this purpose is the 2-cyanoethyl (CE) group.[10][] The cyanoethyl group is stable throughout the synthesis cycle but can be readily removed at the end of the synthesis by β-elimination under basic conditions, typically during the cleavage of the oligonucleotide from the solid support.[]

Synthesis of LNA Phosphoramidites

The final step in the preparation of an LNA monomer for oligonucleotide synthesis is the phosphitylation of the 3'-hydroxyl group of the 5'-O-DMT, N-protected LNA nucleoside.

A highly efficient and widely used method involves the use of 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator, such as 4,5-dicyanoimidazole (B129182) (DCI) .[4][12][13] This method offers high yields and purity, often eliminating the need for chromatographic purification of the resulting phosphoramidite.[12]

Experimental Protocol: General Procedure for LNA Phosphitylation

The following is a general protocol for the synthesis of LNA phosphoramidites:

-

A 0.2 M solution of the 5'-O-DMT, N-protected LNA nucleoside (1.0 equivalent) in anhydrous dichloromethane is stirred under an argon atmosphere.[13]

-

A 1.0 M solution of 4,5-dicyanoimidazole (DCI) (0.70 equivalents) in anhydrous acetonitrile (B52724) is added to the nucleoside solution.[13]

-

2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (1.0 equivalent) is then added dropwise.[13]

-

The reaction is monitored by thin-layer chromatography (TLC) for completion.

-

Upon completion, the reaction mixture is diluted with dichloromethane and washed twice with a saturated aqueous solution of sodium bicarbonate and once with brine.[13]

-

The organic phase is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the LNA phosphoramidite as a foam.[13] This process typically results in high yields (≥95%).[13]

LNA Oligonucleotide Synthesis Cycle

LNA oligonucleotides are assembled on an automated DNA synthesizer using a repetitive four-step cycle. LNA phosphoramidites are known to be more sterically hindered than their DNA counterparts, which necessitates longer coupling times.[14]

Quantitative Data on Synthesis Cycle Parameters

| Step | Parameter | DNA Synthesis | LNA Synthesis | Reference(s) |

| Coupling | Time | ~30 seconds | 180 - 250 seconds | [14] |

| Oxidation | Time | ~15-30 seconds | 45 seconds | [14] |

Deprotection and Cleavage of LNA Oligonucleotides

After the desired LNA oligonucleotide sequence has been assembled, the final step is to remove all protecting groups and cleave the oligonucleotide from the solid support. This process must be carefully controlled to avoid degradation of the product. The deprotection strategy is primarily determined by the set of nucleobase protecting groups used.

Standard Deprotection

For LNA oligonucleotides synthesized with standard protecting groups (e.g., Bz-A, Bz-C, iBu-G), deprotection is typically carried out using concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature.

Fast Deprotection

To reduce the deprotection time, a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) is often used.[7][15] This method is significantly faster but requires the use of acetyl-protected cytosine (Ac-C) to prevent transamination, which would result in the formation of N4-methyl-cytosine.[15] It is also important to note that methylamine should be avoided when deprotecting oligonucleotides containing Me-Bz-C-LNA, as it can lead to the introduction of an N4-methyl modification.[14]

Table of Deprotection Conditions

| Deprotection Reagent | Nucleobase Protecting Groups | Temperature | Time | Reference(s) |

| Ammonium Hydroxide | Standard (Bz-A, Bz-C, iBu-G) | 55°C | 8-16 hours | [9][16] |

| AMA (Ammonium Hydroxide/Methylamine) | Fast Deprotection (e.g., Bz-A, Ac-C, dmf-G) | 65°C | 10 minutes | [15][17] |

| Potassium Carbonate in Methanol | Ultra-Mild (Pac-A, Ac-C, iPr-Pac-G) | Room Temp. | 4 hours | [18] |

Experimental Protocol: General Deprotection and Cleavage

-

Cleavage and Base Deprotection: The solid support containing the synthesized LNA oligonucleotide is treated with the chosen deprotection solution (e.g., concentrated ammonium hydroxide or AMA). The mixture is heated for the time and at the temperature specified in the table above. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the nucleobase protecting groups.[19][20]

-

Supernatant Collection: After cooling, the supernatant containing the crude oligonucleotide is collected.

-

Purification: The crude LNA oligonucleotide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from shorter, failed sequences.[18]

Conclusion

The selection of an appropriate protecting group strategy is fundamental to the successful synthesis of high-quality LNA oligonucleotides. The use of the DMT group for 5'-hydroxyl protection, the cyanoethyl group for the phosphate, and a well-chosen set of base-labile nucleobase protecting groups allows for efficient and high-yield synthesis using automated phosphoramidite chemistry. Understanding the interplay between the protecting groups and the required deprotection conditions is essential for researchers and professionals working in the field of oligonucleotide therapeutics and diagnostics. The protocols and data presented in this guide offer a solid foundation for the synthesis and handling of these powerful molecules.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. biotage.com [biotage.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. glenresearch.com [glenresearch.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 13. DE60202681T2 - PROCESS FOR THE PREPARATION OF LNA PHOSPHORAMIDITE - Google Patents [patents.google.com]

- 14. glenresearch.com [glenresearch.com]

- 15. glenresearch.com [glenresearch.com]

- 16. researchgate.net [researchgate.net]

- 17. glenresearch.com [glenresearch.com]

- 18. blog.biosearchtech.com [blog.biosearchtech.com]